molecular formula C8H9FOS B6334108 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene CAS No. 1822763-67-6

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene

Cat. No.: B6334108
CAS No.: 1822763-67-6
M. Wt: 172.22 g/mol
InChI Key: INGGVMJZDLPKML-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene (CAS: 485320-32-9) is a halogenated benzene derivative featuring fluorine (position 1), methoxy (position 2), and methylsulfanyl (position 4) substituents . This compound exhibits mixed electronic effects due to the electron-withdrawing fluorine (EWG), electron-donating methoxy (EDG), and weakly electron-donating methylsulfanyl (thioether) groups. Its ortho- and para-directing substituents influence reactivity in electrophilic aromatic substitution.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGVMJZDLPKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 1-fluoro-2-methoxybenzene, undergoes a substitution reaction with a methylthiolate anion (CH3S-) to introduce the methylsulfanyl group at the para position relative to the fluoro group. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 1-fluoro-2-methoxy-4-(methylsulfanyl)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzene derivatives without the fluoro group

    Substitution: Benzene derivatives with different substituents

Scientific Research Applications

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-methoxy-4-(methylsulfanyl)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxy and methylsulfanyl groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene
  • Substituents : F (1), OCH₃ (2), SCH₃ (4).
  • Electronic Profile : Balanced mix of EWGs and EDGs. Fluorine reduces ring electron density, while methoxy and methylsulfanyl enhance nucleophilicity at specific positions.
  • Reactivity : Likely undergoes substitution at positions activated by EDGs (e.g., para to OCH₃ or SCH₃).
2-[1-(4-Chlorophenyl)ethenyl]-4-methoxy-1-(methylsulfanyl)benzene (Compound 2h)
  • Substituents : ClPhCH₂ (2), OCH₃ (4), SCH₃ (1) .
  • Key Differences : The chlorophenyl ethenyl group introduces steric bulk and conjugation, altering UV/Vis absorption. Chlorine’s stronger EWG effect compared to fluorine increases electrophilic substitution barriers.
  • Spectroscopy : IR peak at 1611 cm⁻¹ (C=C stretching) and distinct ¹H NMR signals for vinyl protons (δ 5.27, 5.78) .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
  • Substituents : F (2), BnS (1), CF₃ (4) .
  • Key Differences : The trifluoromethyl group (CF₃) is a strong EWG, significantly reducing ring electron density. Benzylsulfanyl (BnS) increases lipophilicity, making this compound suitable for hydrophobic environments in medicinal chemistry.
  • Applications: Potential use in positron emission tomography (PET) agents due to fluorine content .
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
  • Substituents : F (1), SO₂CH₃ (2), CF₃ (4) .
  • Key Differences : Methylsulfonyl (SO₂CH₃) is a stronger EWG than methylsulfanyl, increasing polarity and oxidative stability. The trifluoromethyl group further enhances electron withdrawal.
  • Applications : Likely explored in pharmaceuticals for its metabolic stability and hydrogen-bonding capacity .
1-Methoxy-4-(pentafluorosulfanyl)benzene
  • Substituents : OCH₃ (1), SF₅ (4) .
  • Key Differences : The pentafluorosulfanyl (SF₅) group is highly electronegative and bulky, imparting thermal stability and resistance to hydrolysis.
  • Electronic Effects : Stronger electron withdrawal than SCH₃, directing substitution to meta positions .

Physical and Chemical Properties

Compound Melting Point/Boiling Point Solubility Stability Notes
1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene Not reported Likely moderate in organic solvents Discontinued; potential sensitivity to oxidation
Compound 2h Colorless oil Soluble in hexane/EtOAc Stable under standard conditions
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Not reported High lipophilicity Robust in biological matrices
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Solid (exact values N/A) Polar aprotic solvents Resistant to nucleophilic attack

Biological Activity

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene, a compound with the molecular formula C9H11FOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications, supported by various studies and data.

Chemical Structure and Properties

The compound features a fluorine atom, a methoxy group (-OCH₃), and a methylthio group (-S-CH₃) attached to a benzene ring. The presence of these functional groups contributes to its unique reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In animal models, it demonstrated a significant reduction in inflammation markers, indicating its potential as a therapeutic agent in treating inflammatory diseases. The anti-inflammatory effects may be attributed to the modulation of cytokine production and inhibition of inflammatory pathways.

The biological activity of 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound has shown affinity for certain receptors involved in pain and inflammation pathways. For instance, it may act as an antagonist at pain receptors, reducing nociceptive signaling.
  • Enzymatic Inhibition : Studies suggest that it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, further contributing to its anti-inflammatory effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

PropertyValue
Solubility (pH 6.8)250 μM
MDCK-MDR1 (A→B) Permeability12.5 × 10610^{-6} cm/s
Efflux Ratio1.5

These properties suggest favorable absorption characteristics, which are critical for effective drug development.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene against several pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Model

In a controlled animal study assessing the anti-inflammatory effects, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, reinforcing the compound's therapeutic promise in inflammatory conditions.

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